molecular formula C14H20F3NO2 B7632131 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone

2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone

Cat. No. B7632131
M. Wt: 291.31 g/mol
InChI Key: CABZJAYJZPEFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone, also known as CFM-2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pain management. CFM-2 is a non-opioid analgesic that has shown promise in preclinical studies as an effective alternative to traditional pain medications.

Scientific Research Applications

2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has been studied extensively in preclinical models for its potential use as a non-opioid analgesic. It has been shown to be effective in reducing pain in various animal models, including neuropathic pain, inflammatory pain, and cancer pain. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has also been investigated for its potential use in the treatment of other conditions, such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to involve modulation of the endocannabinoid system. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has been shown to increase the levels of endocannabinoids in the brain, which are known to have analgesic and anti-inflammatory effects. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems, to produce its effects.
Biochemical and Physiological Effects:
2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have antidepressant and anxiolytic effects. 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has also been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional pain medications.

Advantages and Limitations for Lab Experiments

2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments. It is a potent and selective non-opioid analgesic that has been shown to be effective in various animal models of pain. It also has a low potential for abuse and addiction, making it a safer alternative to traditional pain medications. However, there are also limitations to the use of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone in lab experiments. Its synthesis is complex and requires specialized knowledge and equipment, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone. One area of interest is the development of more efficient and scalable synthesis methods for 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone. Another area of interest is the investigation of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone's potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone involves several steps, starting with the reaction of 4-(trifluoromethyl)piperidine with acetylacetone to form a ketone intermediate. This intermediate is then reacted with cyclohexene in the presence of a Lewis acid catalyst to yield the final product, 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone. The synthesis of 2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone is a complex process that requires specialized knowledge and equipment.

properties

IUPAC Name

2-(cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3NO2/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)10-11-4-2-1-3-5-11/h4,20H,1-3,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZJAYJZPEFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone

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